![molecular formula C6H6N4 B1235681 5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 2227-98-7](/img/structure/B1235681.png)
5H-pyrrolo[3,2-d]pyrimidin-4-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions to form the pyrrolo[3,2-d]pyrimidine core . Another approach involves the use of formamidine and ethyl 2-cyano-4,4-dimethoxybutanoate, followed by cyclization and subsequent conversion to the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5H-pyrrolo[3,2-d]pyrimidin-4-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyrimidines .
Scientific Research Applications
Cancer Treatment
5H-pyrrolo[3,2-d]pyrimidin-4-amine and its derivatives have been investigated for their anti-cancer properties. Research has demonstrated that these compounds can inhibit various receptor tyrosine kinases (RTKs), which are critical in cancer progression and metastasis.
- Mechanism of Action : These compounds function primarily by targeting microtubules and inhibiting angiogenesis through the blockade of RTKs such as:
Inhibition of Tumor Growth
In preclinical studies, certain derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (hepatocellular carcinoma)
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer) .
The compounds were evaluated using the MTT assay to determine their IC50 values, indicating the concentration required to inhibit cell growth by 50%. Notably, some derivatives exhibited IC50 values ranging from 29 to 59 µM across different cell lines .
Structure-Activity Relationship Studies
The synthesis of various analogs has allowed researchers to explore the structure-activity relationship (SAR) of these compounds. By modifying different functional groups on the pyrrolo[3,2-d]pyrimidin core structure, researchers have identified potent inhibitors that exhibit enhanced efficacy against specific kinases involved in tumorigenesis .
Table: Summary of Key Findings from SAR Studies
Compound | Target Kinase | IC50 Value (nM) | Cell Line Tested |
---|---|---|---|
Compound A | VEGFR-2 | 79 | HepG2 |
Compound B | PDGFR-β | 93 | MCF-7 |
Compound C | EGFR | 85 | MDA-MB-231 |
Case Studies
- Microtubule Targeting Agents : A series of studies have reported the synthesis and evaluation of pyrrolo[3,2-d]pyrimidin derivatives as microtubule targeting agents. These compounds were found to inhibit tubulin polymerization effectively and showed activity comparable to established agents like combretastatin A-4 .
- Resistance Mechanisms : Some analogs have demonstrated the ability to circumvent resistance mechanisms commonly observed in cancer therapies, such as P-glycoprotein expression and β-III tubulin overexpression . This characteristic is particularly valuable for developing next-generation anticancer therapies.
Mechanism of Action
The mechanism of action of 5H-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of adenine phosphoribosyltransferase, an enzyme involved in nucleotide metabolism . The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5H-Pyrrolo[3,2-d]pyrimidin-4-amine
- CAS Number : 2227-98-7
- Molecular Formula : C₆H₆N₄
- Molecular Weight : 134.14 g/mol
- Physical Properties : Density 1.48 g/cm³, boiling point 399.8°C, and flash point 224.4°C .
Structural Features :
The compound consists of a fused pyrrole-pyrimidine core with an amine group at position 3. Its planar structure facilitates interactions with biological targets, such as adenine phosphoribosyltransferase (DrugBank ID: DB03506), though its pharmacological role remains under investigation .
Synthetic Relevance :
Derivatives of this scaffold are synthesized via palladium-catalyzed hydrogenation, nucleophilic substitution, and microwave-assisted reactions, achieving yields >90% in optimized conditions (e.g., compound 8 in ) .
Comparison with Structural Analogues
Substituent-Driven Modifications
Table 1: Key Derivatives and Their Properties
Key Observations :
- Substituent Position : Modifications at position 7 (e.g., aryl groups in 25b ) enhance thermal stability (mp >250°C) and cytotoxicity , while N4-alkylation (e.g., butyl in 8 ) improves synthetic versatility .
- Solubility : Hydrochloride salts (e.g., compound 4 ) exhibit enhanced water solubility, critical for drug formulation .
- Biological Targets: Analogues like 5-p-Tolyl-...
Pharmacological and Structural Comparisons
Structural Insights :
- Core Rigidity: The pyrrolo[3,2-d]pyrimidine core’s planar structure favors π-π stacking with enzyme active sites, while thienopyrimidines exhibit greater conformational flexibility .
- Halogen Effects : Chlorine or fluorine at position 7 (e.g., 26b ) increases metabolic stability and target affinity .
Biological Activity
5H-Pyrrolo[3,2-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting key data.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their ability to inhibit critical enzymes involved in nucleotide metabolism. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological development.
1. Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its effects is through the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS).
- Inhibition Potency : In studies, derivatives of this compound showed potent inhibitory activity against human DHFR and TS:
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
This compound | Human DHFR | 120 |
This compound | Human TS | 46 |
2. Anticancer Activity
The anticancer properties of this compound have been explored extensively. Studies indicate that it can inhibit tumor cell growth effectively.
- Cell Line Studies : In vitro assays demonstrated that derivatives showed significant cytotoxicity against various cancer cell lines:
Cell Line | GI50 (μM) |
---|---|
NCI Panel | 0.018 - 9.98 |
The mechanism by which these compounds exert their biological effects often involves interference with cellular processes such as DNA synthesis and repair.
- Cell Cycle Analysis : Treatment with these compounds has been shown to alter the distribution of cells across different phases of the cell cycle:
Case Studies and Research Findings
Several studies have specifically focused on the synthesis and evaluation of pyrrolo[3,2-d]pyrimidine derivatives:
- Dual Inhibition Study : A study synthesized classical antifolates based on the pyrrolo[3,2-d]pyrimidine scaffold and evaluated their potency against DHFR and TS. The results indicated that structural modifications significantly enhanced inhibitory activity compared to existing drugs like pemetrexed .
- Antitumor Activity Evaluation : Another study highlighted the enhanced antitumor activity of compounds with longer carbon bridges in their structure, suggesting that conformational flexibility plays a crucial role in their effectiveness against cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5H-pyrrolo[3,2-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodology :
- Hydrogenolytic Ring Contraction : Starting from pyrimido[5,4-c]pyridazines (e.g., compound 1 ), formylation agents like tert-butoxybis(dimethylamino)methane (BBDM) facilitate intermediate formation, followed by hydrogenolysis to yield the target compound .
- Catalytic Hydrogenation : Reduction of nitro groups in 5-nitro-pyrimidine derivatives using Pd/C in methanol achieves high yields (e.g., 92% for N4-butyl-5H-pyrrolo[3,2-d]pyrimidine-4,7-diamine ) .
- Microwave-Assisted Reactions : Efficient coupling of substituents (e.g., morpholinopropyl groups) under microwave conditions reduces reaction time and improves regioselectivity .
- Key Considerations : Solvent choice (e.g., methanol for hydrogenation), catalyst loading (10% Pd/C), and temperature (reflux vs. ambient) critically impact purity and scalability.
Q. How is structural characterization performed for this compound derivatives?
- Techniques :
- NMR Spectroscopy : H and C NMR identify substituent environments (e.g., δ 6.49 ppm for aromatic protons in N-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine ) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 135.1267 for 1H-pyrazolo[3,4-d]pyrimidin-4-amine) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, though limited by compound crystallinity .
- Data Interpretation : Cross-validation between NMR, MS, and elemental analysis ensures structural integrity, especially for isomers or polymorphs.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Case Study : Discrepancies in apoptosis-inducing activity of N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine (2a) were addressed by:
- Dose-Response Profiling : EC values across multiple cell lines (e.g., HeLa vs. MCF-7) .
- Metabolic Stability Assays : Liver microsome studies identified rapid degradation of certain analogs, explaining false negatives .
- Recommendations : Use orthogonal assays (e.g., caspase activation + flow cytometry) and control for batch-to-batch variability in compound synthesis.
Q. How can substituent effects on the pyrrolo[3,2-d]pyrimidine core be systematically studied for SAR?
- Approach :
- Electrophilic Substitution : Halogenation (e.g., bromine at C7) enhances binding to kinases like MAP4K4 .
- Amination : Introducing piperazine or morpholine groups improves solubility (e.g., N-butyl-7-(piperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine ) .
- Table: Substituent Impact on Bioactivity
Position | Substituent | Effect | Reference |
---|---|---|---|
C4 | -NH | Base scaffold for kinase inhibition | |
C7 | -Br | Enhances electrophilic reactivity | |
C2 | -CH | Reduces metabolic clearance |
Q. What challenges arise in polymorph characterization, and how are they addressed?
- Challenges :
- Hygroscopicity : Amorphous forms of hydrochloride salts (e.g., N,2-dimethyl-N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine ) complicate X-ray analysis .
- Thermal Decomposition : Melting points vary widely (129–260°C), requiring differential scanning calorimetry (DSC) for phase transitions .
- Solutions :
- Use SHELX software for refining low-resolution crystallographic data .
- Pair powder XRD with solid-state NMR to distinguish polymorphs .
Q. How is regioselectivity controlled in substitution reactions of the pyrrolo[3,2-d]pyrimidine core?
- Key Factors :
Properties
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVFQPBPZCRUDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415327 | |
Record name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227-98-7 | |
Record name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03506 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2227-98-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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